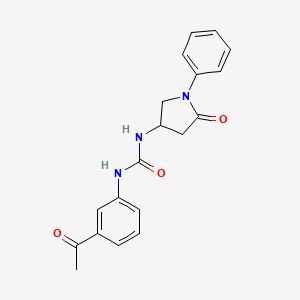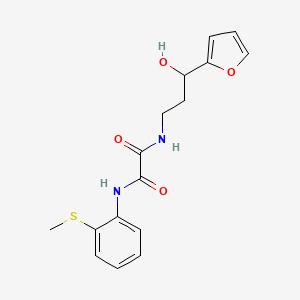![molecular formula C20H18ClN3O3 B2593361 2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide CAS No. 1241137-72-3](/img/structure/B2593361.png)
2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the methoxy groups, and the formation of the carboxamide group . The exact synthesis process would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring would be substituted with various functional groups, including a chloro group, a carboxamide group, and two methoxy groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The methoxy groups and the carboxamide group can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group and the nonpolar aromatic ring could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Enantioselective Synthesis
Compounds similar to 2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide have been used in enantioselective synthesis processes. For example, N-methoxy-N-methylamide derivatives derived from (S)-methylpyroglutamate have facilitated the addition of Grignard reagents for the synthesis of complex organic structures (Calvez, Chiaroni, & Langlois, 1998).
Pharmacological Activities
Related compounds have shown potential in pharmacological applications. For instance, derivatives have been identified as potent and orally available inhibitors targeting specific transporters or enzymes, contributing to the development of new therapeutic agents (Yamamoto et al., 2016).
Antimicrobial Agents
The synthesis and evaluation of Schiff’s bases and azetidinones derived from pyridine carboxamides have been explored for their antidepressant and nootropic activities, indicating the potential of pyridine derivatives as central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Inhibition of Kinase Superfamily
Specifically synthesized N-substituted pyridine carboxamides have been developed as selective and efficacious inhibitors of the Met kinase superfamily, showcasing the role of such compounds in targeted cancer therapy (Schroeder et al., 2009).
Material Science Applications
Compounds structurally related to 2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide have been synthesized and evaluated for their potential in material science, such as the development of new polymers with specific thermal and mechanical properties (Yang & Lin, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-26-18-10-15(12-24-20(25)16-6-9-23-19(21)11-16)2-3-17(18)27-13-14-4-7-22-8-5-14/h2-11H,12-13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPKIXHYHHHZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=C2)Cl)OCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




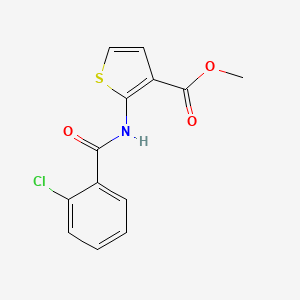
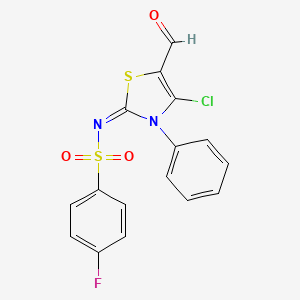

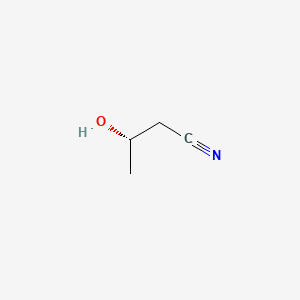
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593288.png)

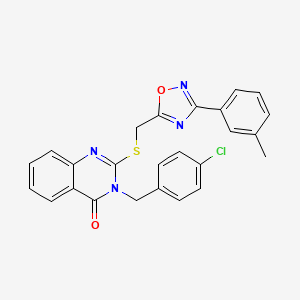
![[(4-Methylbenzyl)thio]acetic acid](/img/structure/B2593299.png)
